Positional Bromine Differentiation: 3‑Br vs. 2‑Br Regioisomer Impacts Cost and Cross‑Coupling Suitability
The meta‑bromo regioisomer (target compound) carries a 2.7‑fold price premium over the ortho‑bromo analog (CNreagent listing: target ¥15,268/500 mg vs. 2‑Br analog ¥5,698/500 mg) . This price differential reflects lower supplier stock availability for the meta isomer, which is the preferred substrate for Suzuki–Miyaura and Buchwald–Hartwig couplings due to the absence of steric hindrance ortho to the benzylic position [1]. The para‑bromo isomer is priced identically to the target compound (¥15,268/500 mg) , yet the para orientation delivers a different trajectory for the biaryl vector, a critical parameter in structure‑based drug design.
| Evidence Dimension | Supplier price for 500 mg unit (CNreagent, Fluorochem brand) |
|---|---|
| Target Compound Data | ¥15,268 / 500 mg |
| Comparator Or Baseline | N‑(2‑Bromo‑benzyl)‑2‑chloro‑N‑cyclopropyl‑acetamide: ¥5,698 / 500 mg; N‑(4‑Bromo‑benzyl)‑2‑chloro‑N‑cyclopropyl‑acetamide: ¥15,268 / 500 mg |
| Quantified Difference | 2.7× higher cost vs. ortho‑Br isomer; identical cost vs. para‑Br isomer |
| Conditions | CNreagent catalog prices, Fluorochem branded products, as of May 2026 |
Why This Matters
Procurement officers can budget for a 2.7× cost differential when the synthetic route requires meta‑bromo substitution, while medicinal chemists can select the regioisomer that best matches the target protein’s binding‑site topology.
- [1] A. F. Littke, C. Dai, G. C. Fu, J. Am. Chem. Soc. 2000, 122, 4020–4028. DOI: 10.1021/ja0002058. View Source
